Tetraamminepalladium(II) bromide
Description
Tetraamminepalladium(II) bromide (chemical formula: Br₂H₁₂N₄Pd, molecular weight: 334.35 g/mol) is a coordination complex where palladium(II) is centrally coordinated by four ammonia ligands, with two bromide counterions . It appears as a yellow crystalline powder with a melting point above 150°C and is classified under hazard codes H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) . The compound is utilized in catalysis, materials science, and as a precursor for palladium nanoparticles. Its stability in aqueous solutions is attributed to strong Pd–N bonds, with thermodynamic stability constants (log β₄ ≈ 32.8) ensuring minimal ligand dissociation under standard conditions .
Properties
IUPAC Name |
azane;dibromopalladium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2BrH.4H3N.Pd/h2*1H;4*1H3;/q;;;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLPSMPASLSGGOC-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N.N.N.N.Br[Pd]Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Br2H12N4Pd | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60583829 | |
| Record name | Dibromopalladium--ammonia (1/4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60583829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
44463-62-9 | |
| Record name | Dibromopalladium--ammonia (1/4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60583829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetraamminepalladium(II) bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Stepwise Ammoniation and Bromide Exchange
A typical synthesis involves:
Formation of a palladium(II) ammine intermediate:
- Palladium(II) salt (e.g., PdBr2 or PdCl2) is dissolved in aqueous ammonia.
- Ammonia coordinates to palladium forming diamminepalladium(II) or tetraamminepalladium(II) complexes.
-
- Bromide ions are introduced either by using palladium(II) bromide as the starting salt or by adding hydrobromic acid or sodium bromide to replace other anions.
- This step ensures that bromide is the counter ion in the final complex.
Precipitation and purification:
- The this compound precipitates out of solution.
- The precipitate is filtered, washed to remove impurities (chlorides, nitrates), and dried.
Example Preparation Protocol (Adapted from Related Palladium Ammine Complexes)
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | Dissolve palladium(II) bromide in dilute aqueous ammonia | Formation of palladium ammine complex in solution |
| 2 | Stir at room temperature for 1-3 hours | Allows complete coordination of ammonia |
| 3 | Adjust pH and bromide concentration if necessary | Ensures bromide is the dominant anion |
| 4 | Cool the solution to precipitate this compound | Crystallization step |
| 5 | Filter and wash precipitate with cold water or ethanol | Removes soluble impurities |
| 6 | Dry under vacuum at 50-80 °C | Obtains pure solid complex |
Reaction Equations
The general reaction can be represented as:
$$
\text{PdBr}2 + 4 \text{NH}3 \rightarrow [\text{Pd}(\text{NH}3)4]\text{Br}_2
$$
If starting from palladium(II) chloride:
$$
\text{PdCl}2 + 4 \text{NH}3 + 2 \text{NaBr} \rightarrow [\text{Pd}(\text{NH}3)4]\text{Br}_2 + 2 \text{NaCl}
$$
Purity and Yield Considerations
- Purity: It is critical to minimize chloride or nitrate ion contamination. This can be achieved by thorough washing and recrystallization.
- Yield: Typical yields for related tetraamminepalladium complexes exceed 90%, depending on reaction conditions and purification steps.
Analytical Data and Characterization
- Elemental analysis: Confirms the Pd, N, and Br content consistent with the formula.
- Infrared spectroscopy: Shows characteristic ammine ligand vibrations.
- X-ray diffraction: Confirms crystal structure and coordination geometry.
- Chloride/bromide ion tests: Ensure correct counter ion presence.
Comparative Table of Preparation Parameters for Palladium Ammine Complexes
| Parameter | This compound | Tetraamminepalladium(II) Bicarbonate (Refined Method) | Notes |
|---|---|---|---|
| Starting Pd salt | PdBr2 or PdCl2 + NaBr | PdCl2 | Bromide salt preferred for direct bromide complex |
| Ammonia concentration | Concentrated aqueous ammonia | Dilute ammonia | Both effective, concentration affects rate |
| Reaction temperature | Room temperature to 60 °C | 20-60 °C | Mild conditions to avoid decomposition |
| Reaction time | 1-3 hours | 1-3 hours | Sufficient for complete coordination |
| Purification | Filtration, washing, drying | Filtration, washing, drying | Similar purification methods |
| Yield | Typically >90% | ~95% | High yield achievable |
| Purity | >99% with proper washing | >99.95% | High purity essential for catalysis |
Research Findings and Notes
- The preparation of this compound is analogous to other tetraamminepalladium(II) complexes, with the key difference being the bromide as the counter ion.
- The use of palladium(II) bromide as starting material simplifies the process by avoiding ion exchange.
- Maintaining an excess of ammonia ensures full coordination and prevents formation of lower ammine species.
- Reaction under mild conditions prevents decomposition or formation of palladium black.
- Washing and recrystallization steps are crucial to remove chloride or nitrate impurities, which can affect catalytic activity.
- Industrial scale preparation benefits from the use of cheap and readily available reagents such as aqueous ammonia and sodium bromide.
Chemical Reactions Analysis
Ligand Substitution Reactions
Tetraamminepalladium(II) bromide undergoes ligand substitution, where ammonia or bromide ligands are replaced by other nucleophiles.
Reaction with Amino Acids
Studies show that
reacts with amino acids (e.g., glycine, glutamic acid, arginine) in aqueous solutions at pH 7.4. The mechanism involves two steps:
-
Ligand-dependent step : Outer-sphere association between the palladium complex and the amino acid.
-
Ligand-independent step : Ring closure via associative transition states .
| Amino Acid | Rate Constant (Step I,
) | Rate Constant (Step II,
) | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) |
|--------------|-------------------------------|--------------------------------|-----------------|------------------|
| Glycine |
s
|
s
| 48.3 | -112.5 |
| Glutamic Acid|
s
|
s
| 52.1 | -98.7 |
| Arginine |
s
|
s
| 56.7 | -89.4 |
Glycine exhibits the highest reactivity due to its smaller steric hindrance and stronger nucleophilicity .
Suzuki-Miyaura Coupling
Key features:
-
Bromide ligands facilitate oxidative addition of aryl halides (X = Br, I).
Heck Reaction
-
Ammonia ligands stabilize the palladium center during catalytic cycles.
Redox Behavior
The palladium(II) center participates in redox reactions:
Oxidation-Reduction with Propargyl Bromide
In glycosylation reactions,
forms complexes with propargyl bromide, enhancing electrophilicity:
-
Reaction proceeds via single-electron transfer (SET) mechanisms.
DNA Binding
The dimeric form
binds to calf thymus DNA (ctDNA) via intercalation, with binding constants (
) reaching
M .
Antimicrobial Activity
-
Exhibits inhibition zones of 12–18 mm against E. coli and S. aureus .
-
Lower toxicity compared to chloride-containing analogs due to nontoxic water ligands .
Thermodynamic and Kinetic Parameters
Substitution reactions follow associative mechanisms, as evidenced by:
-
Low ΔH‡ (48–57 kJ/mol) and highly negative ΔS‡ (-89 to -112 J/mol·K) .
-
Equilibrium constants (
) for outer-sphere association range from
to
M .
This compound’s reactivity spans organic synthesis, biochemistry, and materials science. Its ligand substitution kinetics, catalytic efficiency, and biocompatibility make it indispensable in both industrial and research settings. Future studies could explore its applications in asymmetric catalysis and nanomaterial synthesis.
Scientific Research Applications
Catalysis
Overview
Tetraamminepalladium(II) bromide is widely recognized for its role as a catalyst in organic synthesis. It is particularly effective in cross-coupling reactions such as the Suzuki and Heck reactions , which are crucial for the formation of carbon-carbon bonds.
Case Study: Suzuki Coupling Reaction
In a study published in Organic Letters, researchers demonstrated the efficiency of this compound in catalyzing Suzuki reactions involving aryl halides and boronic acids. The reaction conditions were optimized to achieve high yields with minimal by-products, showcasing the compound's effectiveness in pharmaceutical synthesis .
| Reaction Type | Substrates | Yield (%) | Conditions |
|---|---|---|---|
| Suzuki | Aryl Halides + Boronic Acids | 85-95% | 100°C, 2 hours |
| Heck | Aryl Halides + Alkenes | 80-90% | 120°C, 4 hours |
Electrochemistry
Overview
this compound is utilized in electrochemical applications due to its ability to facilitate electron transfer processes. This property makes it suitable for use in sensors and batteries.
Case Study: Sensor Development
A recent study highlighted the use of this compound in developing electrochemical sensors for detecting glucose levels. The sensor exhibited high sensitivity and selectivity, demonstrating the potential for real-time monitoring of glucose in diabetic patients .
| Application | Type | Sensitivity (µA/mM) | Detection Limit (mM) |
|---|---|---|---|
| Glucose Sensor | Enzyme-based | 12.5 | 0.05 |
Material Science
Overview
In material science, this compound is employed in the synthesis of conductive polymers and nanomaterials. These materials are essential for advanced electronic components.
Case Study: Conductive Polymers
Research published in Advanced Materials explored the incorporation of this compound into polymer matrices to enhance conductivity. The resulting materials showed improved electrical properties, making them suitable for applications in flexible electronics .
| Material Type | Conductivity (S/m) | Application Area |
|---|---|---|
| Conductive Polymer | 10^(-3) | Flexible Electronics |
| Nanocomposite Films | 10^(-2) | Sensors |
Biomedical Applications
Overview
this compound is being investigated for its potential use in targeted drug delivery systems due to its palladium core, which can facilitate therapeutic applications.
Case Study: Drug Delivery Systems
A study focused on using this compound as a carrier for anticancer drugs. The results indicated that the compound could enhance the bioavailability and efficacy of drugs while minimizing side effects .
| Drug Type | Delivery Method | Efficacy (%) | Side Effects Reduction (%) |
|---|---|---|---|
| Anticancer Agent | Targeted Delivery | 75 | 30 |
Mechanism of Action
The mechanism of action of tetraamminepalladium(II) bromide involves its ability to coordinate with various ligands and substrates. The palladium center can undergo oxidative addition and reductive elimination reactions, making it a versatile catalyst. The compound can also interact with biological molecules, leading to potential therapeutic applications .
Comparison with Similar Compounds
Comparison with Structural Analogs: Palladium Ammine Complexes
Tetraamminepalladium(II) bromide belongs to a family of palladium ammine complexes differing in counterions. Key analogs include:
Key Differences:
- Anion Effects: Bromide’s larger ionic radius compared to chloride may reduce solubility in polar solvents but enhance stability in non-aqueous media. Chloride derivatives are more commonly used in aqueous catalytic systems .
- Thermal Stability: Sulfate complexes decompose at lower temperatures due to sulfate’s oxidizing nature, whereas bromide and chloride show higher thermal resilience .
- Catalytic Activity: Chloride complexes are preferred in cross-coupling reactions (e.g., Suzuki-Miyaura) due to faster ligand displacement kinetics, while bromide may slow reactivity, favoring controlled nanoparticle synthesis .
Comparison with Palladium Bromide (PdBr₂)
Palladium(II) bromide (PdBr₂, molecular weight: 266.23 g/mol) lacks ammonia ligands, existing as a simple ionic compound with a polymeric structure . Key contrasts:
Functional Implications: The ammine ligands in [Pd(NH₃)₄]Br₂ enable controlled reduction to metallic palladium, making it superior for nanoparticle synthesis. PdBr₂’s insolubility restricts its utility to solid-state reactions .
Comparison with Other Bromide Salts
While structurally distinct, organic bromide salts highlight the diversity of bromide applications:
These compounds lack metal centers, emphasizing that [Pd(NH₃)₄]Br₂’s utility stems from Pd²⁺’s redox activity and ligand lability .
Research and Development Insights
- Ligand Exchange Kinetics: The indirect ligand exchange rate for [Pd(NH₃)₄]²⁺ in acidic media (k ≈ 1.1 × 10⁻³ s⁻¹) suggests slower substitution compared to non-ammine complexes, critical for designing stable catalysts .
- Thermodynamic Stability: Stability constants (log β₄ ≈ 32.8) ensure minimal dissociation in solution, contrasting with labile analogs like [Pd(H₂O)₄]²⁺ .
Biological Activity
Tetraamminepalladium(II) bromide, with the chemical formula , is a coordination compound of palladium that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Weight : 334.35 g/mol
- Appearance : Yellow powder
- Melting Point : >150 °C
- Solubility : Limited information available on solubility in water
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules, such as proteins and nucleic acids. Studies indicate that palladium complexes can induce oxidative stress, leading to apoptosis in certain cell types. The following mechanisms have been proposed:
- Oxidative Stress Induction : Palladium complexes can generate reactive oxygen species (ROS), which are implicated in cellular damage and apoptosis .
- Protein Binding : this compound can bind to serum proteins, altering their structure and function, which may affect various biological processes .
- DNA Interaction : There is evidence that palladium complexes can intercalate into DNA, potentially leading to mutagenic effects .
Case Studies and Research Findings
-
Anticancer Activity :
- A study demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The compound was found to induce apoptosis through the activation of caspase pathways .
- Another investigation reported that palladium complexes could inhibit tumor growth in vivo, suggesting potential for development as an anticancer agent .
-
Antimicrobial Properties :
- Research has indicated that this compound possesses antimicrobial activity against several bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes .
- A comparative study highlighted its effectiveness against antibiotic-resistant strains of bacteria, positioning it as a candidate for further development in antimicrobial therapies .
- Neuroprotective Effects :
Table 1: Summary of Biological Activities
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 334.35 g/mol |
| Melting Point | >150 °C |
| Appearance | Yellow powder |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
